molecular formula C21H14O B2987965 Perylen-3-ylmethanol CAS No. 24471-30-5

Perylen-3-ylmethanol

Cat. No.: B2987965
CAS No.: 24471-30-5
M. Wt: 282.342
InChI Key: VKZKFQHHFOHTOM-UHFFFAOYSA-N
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Description

Perylen-3-ylmethanol: is an organic compound derived from perylene, a polycyclic aromatic hydrocarbon. It is known for its fluorescent properties, making it valuable in various scientific and industrial applications. The compound is characterized by a perylene core with a methanol group attached at the 3-position, which enhances its solubility and reactivity.

Biochemical Analysis

Biochemical Properties

Perylen-3-ylmethanol interacts with various biomolecules in biochemical reactions . It has been used as a fluorophore, a molecule that can emit light, in fluorescence imaging to monitor biomolecules and biological processes . The nature of these interactions is largely dependent on the microenvironment around the this compound .

Cellular Effects

This compound has shown to have significant effects on cellular processes. It has been used in the creation of nanoparticles for drug delivery, where it plays multiple roles including acting as a nanocarrier for drug delivery, a phototrigger for drug release, and a detector for real-time monitoring of drug release . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is largely based on its fluorescent properties and its ability to form nanoparticles . It can act as a phototrigger, initiating the release of drugs in response to light stimuli . This suggests that this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Its use in drug delivery suggests that it may have long-term effects on cellular function

Metabolic Pathways

Given its role in drug delivery, it is likely that it interacts with various enzymes or cofactors

Transport and Distribution

This compound, in the form of nanoparticles, has been shown to be efficiently delivered inside the tissues of plants . This suggests that it may interact with certain transporters or binding proteins, influencing its localization or accumulation within cells and tissues.

Subcellular Localization

Its use in fluorescence imaging suggests that it may be directed to specific compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: Perylen-3-ylmethanol can be synthesized through a multi-step process starting from perylene. One common method involves the initial formation of perylene-3-carbaldehyde, which is then reduced to this compound. The synthesis typically involves the following steps :

  • Formation of Perylene-3-carbaldehyde:

    • React perylene with chloromethyl methyl ether in the presence of aluminum chloride (AlCl3) as a catalyst.
    • The reaction is carried out in dichloromethane (DCM) at 0°C.
    • The product, perylene-3-carbaldehyde, is obtained in a 70% yield.
  • Reduction to this compound:

    • Reduce perylene-3-carbaldehyde using sodium borohydride (NaBH4) in ethanol at 70°C.
    • The reaction proceeds overnight, yielding this compound quantitatively.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes described above can be scaled up for industrial applications. The use of common reagents and relatively mild reaction conditions makes the process feasible for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Perylen-3-ylmethanol undergoes various chemical reactions, including:

  • Oxidation:

    • This compound can be oxidized to perylene-3-carbaldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC).
  • Reduction:

    • The compound can be further reduced to perylene-3-methanol derivatives using stronger reducing agents like lithium aluminum hydride (LiAlH4).
  • Substitution:

    • The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to perylene-3-ylmethyl chloride using thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

    Reduction: Sodium borohydride (NaBH4), ethanol, 70°C.

    Substitution: Thionyl chloride (SOCl2), dichloromethane (DCM), room temperature.

Major Products:

    Oxidation: Perylene-3-carbaldehyde.

    Reduction: Perylene-3-methanol derivatives.

    Substitution: Perylene-3-ylmethyl chloride.

Comparison with Similar Compounds

Perylen-3-ylmethanol is unique compared to other similar compounds due to its specific structural features and properties. Some similar compounds include:

This compound stands out due to its enhanced solubility, reactivity, and sensitivity in fluorescence applications, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

perylen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-11,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZKFQHHFOHTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CO)C=CC=C5C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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